![molecular formula C22H23N3O4 B2652173 N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 923083-95-8](/img/structure/B2652173.png)
N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, also known as DMPOPA, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. DMPOPA is a pyridazine derivative that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Plant Chemical Defense Mechanisms
Background: In the realm of plant biology, secondary metabolites play a crucial role in defense against herbivores. However, disrupting specific steps in their biosynthetic pathways can lead to autotoxicity, where the plant harms itself due to the accumulation of toxic compounds.
Research Findings: Researchers have investigated the controlled hydroxylation of diterpenoids (such as our compound of interest) in wild tobacco (Nicotiana attenuata). Silencing two cytochrome P450 enzymes involved in diterpene biosynthesis led to severe autotoxicity symptoms. These symptoms resulted from the inhibition of sphingolipid biosynthesis caused by noncontrolled hydroxylated diterpene derivatives.
Mechanism: Interestingly, the defensive function of these diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through post-ingestive backbone hydroxylation products. Essentially, the plant uses these compounds to thwart herbivores without harming itself.
Implications: This research sheds light on how plants navigate the delicate balance between chemical defense and self-toxicity. The interaction between plants and their herbivores reflects the plant’s ingenious solutions to the challenge of deploying potent chemical defenses without causing harm to itself .
Conclusion
“N-(3,4-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide” holds promise across diverse fields, from plant defense mechanisms to drug development and materials science. Further research will unveil its full potential and applications .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-6-16(11-15(14)2)18-8-10-22(27)25(24-18)13-21(26)23-17-7-9-19(28-3)20(12-17)29-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLUWZLGJPGHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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